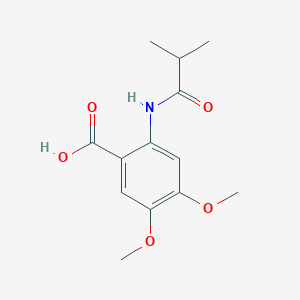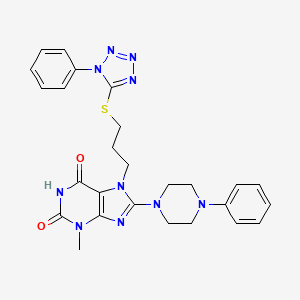
3-(2-bromophenyl)-N-((6-cyclopropylpyridin-3-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromophenyl)-N-((6-cyclopropylpyridin-3-yl)methyl)propanamide, also known as BCTC, is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and protons. BCTC has been shown to block the activation of TRPV1 by these stimuli, making it a promising tool for studying the physiological and pathological roles of TRPV1.
科学的研究の応用
Research Applications of Bromophenyl Propanamides
Chemical Synthesis and Molecular Structure Analysis Compounds similar to "3-(2-bromophenyl)-N-((6-cyclopropylpyridin-3-yl)methyl)propanamide" are often subjects of synthetic organic chemistry research, focusing on the development of novel compounds with potential therapeutic applications. For example, studies on the synthesis and molecular structure of related compounds provide foundational knowledge necessary for drug discovery and development processes. The detailed molecular structure analysis, including X-ray diffraction or NMR spectroscopy, helps in understanding the chemical properties and potential biological interactions of these compounds (Bai et al., 2012).
Pharmacokinetics and Metabolism Research into the pharmacokinetics and metabolism of bromophenyl propanamides is crucial for assessing their potential as drug candidates. Studies typically focus on absorption, distribution, metabolism, and excretion (ADME) profiles in animal models. Such research provides insights into the compound's behavior in biological systems, its half-life, and how it is metabolized and eliminated from the body. This information is vital for determining dosing regimens and understanding potential interactions with other drugs (Wu et al., 2006).
Antimicrobial and Antifungal Activities Compounds with bromophenyl groups often undergo screening for antimicrobial and antifungal activities. Research in this area seeks to identify new agents that can combat bacterial and fungal pathogens, addressing the growing problem of antibiotic resistance. By testing various derivatives against a range of pathogens, scientists can identify promising compounds that inhibit growth or kill microorganisms at low concentrations. These studies are a critical step in the early stages of antibiotic and antifungal drug development (Baranovskyi et al., 2018).
特性
IUPAC Name |
3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c19-16-4-2-1-3-14(16)8-10-18(22)21-12-13-5-9-17(20-11-13)15-6-7-15/h1-5,9,11,15H,6-8,10,12H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOARDZOICLAKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CCC3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5E)-5-{[4-(3-fluoropropoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2415801.png)
![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrobromide](/img/structure/B2415803.png)
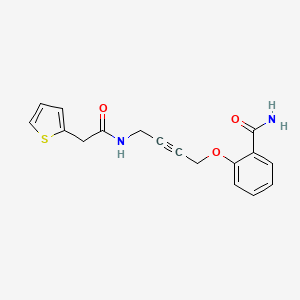

![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415809.png)
![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2415810.png)
![1-(4-Benzylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2415811.png)
![(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide](/img/structure/B2415812.png)
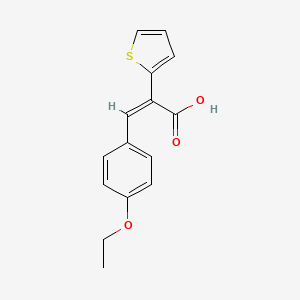
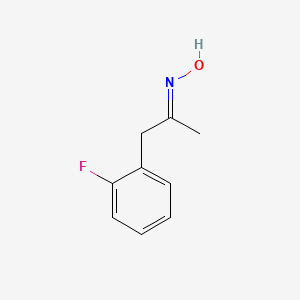
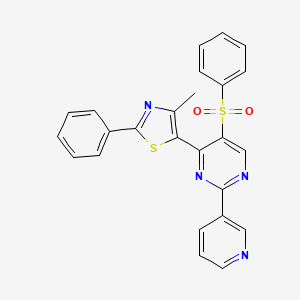
![methyl 4-[4-(benzyloxy)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2415820.png)
